Manganese divalerate Manganese divalerate
Brand Name: Vulcanchem
CAS No.: 70268-41-6
VCID: VC18497293
InChI: InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2
SMILES:
Molecular Formula: C10H18MnO4
Molecular Weight: 257.19 g/mol

Manganese divalerate

CAS No.: 70268-41-6

Cat. No.: VC18497293

Molecular Formula: C10H18MnO4

Molecular Weight: 257.19 g/mol

* For research use only. Not for human or veterinary use.

Manganese divalerate - 70268-41-6

Specification

CAS No. 70268-41-6
Molecular Formula C10H18MnO4
Molecular Weight 257.19 g/mol
IUPAC Name manganese(2+);pentanoate
Standard InChI InChI=1S/2C5H10O2.Mn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2
Standard InChI Key RIPRKTVEBCPYNQ-UHFFFAOYSA-L
Canonical SMILES CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Manganese divalerate consists of a central manganese(II) ion coordinated by two pentanoate (valerate) anions. The molecular formula C₁₀H₁₈MnO₄ corresponds to a molar mass of 257.19 g/mol . The valerate ligands each contribute a carboxylate group (-COO⁻), forming a likely octahedral geometry around the Mn²⁺ center, as is typical for high-spin d⁵ manganese(II) complexes .

Key structural data:

  • IUPAC Name: manganese(2+) pentanoate

  • SMILES Notation: CCCCC(=O)[O-].CCCCC(=O)[O-].[Mn+2]

  • InChI Key: RIPRKTVEBCPYNQ-UHFFFAOYSA-L

The compound’s 2D and 3D conformational data, accessible via PubChem , reveal a planar carboxylate arrangement around the metal center, stabilized by ionic interactions.

Computed and Experimental Properties

PubChem lists several computed physicochemical properties:

PropertyValueMethod
Hydrogen Bond Donors0Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Topological Polar SA80.3 ŲCactvs 3.4.8.18
Heavy Atom Count15PubChem

Experimental data on solubility and thermal stability remain sparse, though manganese carboxylates generally exhibit moderate solubility in polar solvents like water and methanol .

Synthesis and Production

Conventional Synthesis Routes

Manganese divalerate is typically synthesized via acid-base reactions between manganese precursors and valeric acid. A plausible method involves:

  • Reaction Equation:
    MnCO3+2C5H10COOHMn(C5H9COO)2+CO2+H2O\text{MnCO}_3 + 2\text{C}_5\text{H}_{10}\text{COOH} \rightarrow \text{Mn(C}_5\text{H}_9\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O}

  • Process Conditions:

    • Temperature: 80–100°C

    • Solvent: Aqueous or alcoholic medium

    • Duration: 4–6 hours

This method mirrors the synthesis of analogous manganese carboxylates, where carbonate or hydroxide precursors react with carboxylic acids under mild heating .

Challenges in Purification

Isolating manganese divalerate requires careful crystallization due to its hygroscopic nature. Impurities such as unreacted valeric acid or manganese oxides (e.g., MnO, Mn₃O₄) may necessitate recrystallization from ethanol or acetone .

Recent Research and Future Directions

Mechanistic Studies

DFT calculations on manganese carboxylates (e.g., Mn-Al spinels ) suggest that ligand geometry influences redox activity. Similar analyses for divalerate could elucidate its catalytic potential.

Environmental Impact

Manganese’s role in biogeochemical cycles raises questions about divalerate’s persistence. Studies on its degradation pathways (e.g., photolysis, microbial metabolism) are critical for environmental risk assessments.

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